molecular formula C8H8ClFO B2724058 2-Chloro-4-fluoro-5-methylbenzyl alcohol CAS No. 1536543-76-6

2-Chloro-4-fluoro-5-methylbenzyl alcohol

Cat. No.: B2724058
CAS No.: 1536543-76-6
M. Wt: 174.6
InChI Key: NAGXSVRJVFABPA-UHFFFAOYSA-N
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Description

Significance of Halogenated Aromatic Alcohols as Versatile Synthetic Intermediates

Among functionalized benzyl (B1604629) alcohols, halogenated variants are of particular importance. The presence of halogen atoms (F, Cl, Br, I) on the aromatic ring provides reactive handles for a variety of cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. organic-chemistry.org This reactivity is fundamental to building complex molecular frameworks from simpler precursors. Furthermore, the electronic properties imparted by halogens can modify the reactivity of the benzyl alcohol group and influence the biological activity of the final product. rsc.org The direct nucleophilic substitution of the hydroxyl group is a common transformation, allowing for the conversion of these alcohols into corresponding halides and other derivatives. researchgate.net This dual functionality—a reactive hydroxyl group and a synthetically versatile halogenated ring—positions halogenated aromatic alcohols as pivotal intermediates in multi-step synthetic sequences.

Scope and Objectives of Research on 2-Chloro-4-fluoro-5-methylbenzyl alcohol

Future research on this compound should aim to address the existing knowledge gaps. The primary objectives would be:

Development of Efficient Synthetic Protocols: To establish and optimize a reliable, scalable, and high-yielding synthesis of this compound from readily available starting materials. This would involve investigating different reduction methods of a corresponding benzoic acid or benzaldehyde (B42025) precursor.

Comprehensive Characterization: To fully characterize the compound using modern analytical techniques, including NMR spectroscopy (¹H, ¹³C, ¹⁹F), mass spectrometry, and infrared spectroscopy, to provide a complete and validated dataset for future studies.

Exploration of Reactivity: To systematically investigate the reactivity of both the hydroxyl group and the halogenated aromatic ring. This includes studying its participation in etherification, esterification, and oxidation reactions, as well as its utility in various palladium-catalyzed cross-coupling reactions to explore the differential reactivity of the chloro and fluoro substituents.

Investigation of Potential Applications: To synthesize a library of derivatives from this compound and evaluate their potential as intermediates for pharmaceuticals or agrochemicals. The unique substitution pattern (chloro, fluoro, and methyl groups) could impart specific steric and electronic properties beneficial for biological activity.

By pursuing these objectives, the scientific community can fully elucidate the chemical utility of this compound and integrate it into the broader toolkit of versatile intermediates for advanced organic synthesis.

Compound Data

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 1536543-76-6 synquestlabs.com
Molecular Formula C₈H₈ClFO synquestlabs.com
IUPAC Name (2-chloro-4-fluoro-5-methylphenyl)methanol
Physical Form Solid
Purity 97%

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2-chloro-4-fluoro-5-methylphenyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClFO/c1-5-2-6(4-11)7(9)3-8(5)10/h2-3,11H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAGXSVRJVFABPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1F)Cl)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClFO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 Chloro 4 Fluoro 5 Methylbenzyl Alcohol

Retrosynthetic Analysis of 2-Chloro-4-fluoro-5-methylbenzyl alcohol

Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing a target molecule into simpler, commercially available starting materials.

Identification of Key Precursors and Strategic Bond Disconnections

The primary functional group in the target molecule is the benzyl (B1604629) alcohol. A logical primary disconnection involves the C-O bond of the alcohol, leading back to a more stable precursor. Key retrosynthetic disconnections for this compound are outlined below:

Disconnection StrategyPrecursorCorresponding Forward Reaction
Functional Group Interconversion (FGI) 2-Chloro-4-fluoro-5-methylbenzaldehyde (B2477503)Reduction of the aldehyde
Functional Group Interconversion (FGI) 2-Chloro-4-fluoro-5-methylbenzoic acidReduction of the carboxylic acid
C-C Bond Formation 2-Chloro-4-fluoro-5-methylbenzene (or a derivative)Formylation or carboxylation

Further disconnection of the aromatic ring substituents reveals 1-chloro-2-fluoro-4-methylbenzene as a plausible and readily available starting material. The chloro, fluoro, and methyl groups are directing groups that influence the position of subsequent electrophilic aromatic substitutions.

Applicability of Established Aromatic Functionalization Strategies

The synthesis of this compound relies on well-established aromatic functionalization reactions. The directing effects of the substituents on the aromatic ring are crucial for achieving the desired substitution pattern.

Chlorination and Fluorination: The starting material, such as a substituted toluene, can be halogenated using standard electrophilic aromatic substitution reactions. The regioselectivity is governed by the existing substituents.

Nitration: Nitration is a common method to introduce a nitrogen-containing functional group, which can then be converted to other groups. For instance, nitration of 2-chloro-4-fluorotoluene (B151448) would be a key step in one potential synthetic pathway.

Friedel-Crafts Acylation/Alkylation: These reactions can be employed to introduce the hydroxymethyl group or a precursor. For example, a Friedel-Crafts acylation followed by reduction could yield the benzyl alcohol.

Development of Novel Synthetic Pathways to this compound

Building upon the retrosynthetic analysis, several multi-step synthetic pathways can be developed, incorporating both traditional and modern synthetic methodologies.

Multi-Step Synthesis from Readily Available Aromatic Starting Materials

A practical synthetic route often commences with a simple, commercially available aromatic compound. A plausible pathway starting from 2-chloro-4-fluorotoluene is detailed in the following table:

StepReactionReagents and ConditionsIntermediate/Product
1NitrationHNO₃, H₂SO₄2-Chloro-4-fluoro-5-nitrotoluene
2Reduction of Nitro GroupFe, HCl or H₂, Pd/C5-Amino-2-chloro-4-fluorotoluene
3Sandmeyer Reaction1. NaNO₂, HCl2. CuCN2-Chloro-4-fluoro-5-cyanotoluene
4Hydrolysis of NitrileH₃O⁺, heat2-Chloro-4-fluoro-5-methylbenzoic acid
5Reduction of Carboxylic AcidLiAlH₄ or BH₃·THFThis compound

This sequence strategically introduces the functional groups, taking advantage of the directing effects of the existing substituents to achieve the desired isomer.

Chemo- and Regioselective Functionalization Approaches

Achieving the correct substitution pattern on the aromatic ring is a primary challenge. The interplay of the directing effects of the chloro, fluoro, and methyl groups is critical. The chloro and fluoro groups are ortho, para-directing, while the methyl group is also ortho, para-directing. Their combined influence must be carefully considered when planning the sequence of electrophilic aromatic substitutions to ensure the desired regiochemistry.

For instance, in the nitration of 2-chloro-4-fluorotoluene, the nitro group is directed to the position ortho to the methyl group and meta to the chloro and fluoro groups, which is the desired C-5 position.

Exploration of Catalytic Reductions of Carboxylic Acid Precursors

Modern synthetic chemistry emphasizes the use of catalytic methods for their efficiency and selectivity. The reduction of the carboxylic acid precursor, 2-chloro-4-fluoro-5-methylbenzoic acid, to the target benzyl alcohol can be achieved through various catalytic hydrogenation techniques.

CatalystReducing AgentConditionsAdvantages
Ruthenium-based catalysts H₂High pressure, elevated temperatureHigh efficiency and selectivity
Borane reagents BH₃·THFMild conditionsHigh yields and chemoselectivity

Catalytic reductions are often preferred over stoichiometric reducing agents like lithium aluminum hydride due to milder reaction conditions, improved safety, and reduced waste generation.

Biocatalytic Transformations for Asymmetric Synthesis

The synthesis of enantiomerically pure chiral alcohols is of significant interest in the pharmaceutical and fine chemical industries, as the biological activity of a molecule often depends on its specific three-dimensional structure. nih.govmdpi.com Biocatalytic transformations, which utilize enzymes or whole-cell systems, offer a powerful and environmentally friendly alternative to traditional chemical methods for achieving high stereoselectivity. rsc.orgresearchgate.net

For the asymmetric synthesis of this compound, the most applicable biocatalytic approach involves the stereoselective reduction of the corresponding prochiral ketone, 2-chloro-4-fluoro-5-methylacetophenone. This reaction is typically catalyzed by a class of enzymes known as ketoreductases (KREDs) or alcohol dehydrogenases (ADHs), which stereoselectively transfer a hydride from a cofactor, commonly NADPH or NADH, to the carbonyl group. nih.gov

While specific studies detailing the biocatalytic synthesis of this compound are not extensively documented in publicly available research, the principles are well-established through work on structurally similar halo- and fluoro-substituted aromatic ketones. researchgate.net Enzymes have been successfully employed for the asymmetric reduction of various substituted acetophenones to yield chiral secondary alcohols with high conversion rates and excellent enantiomeric excess (e.e.). nih.govresearchgate.net For example, ketoreductases have been used to produce (S)-2-chloro-1-(3-chloro-4-fluorophenyl)ethanol and other 2-halo-1-arylethanols, which are valuable precursors for pharmaceuticals. researchgate.netmdpi.com

The general enzymatic strategy can be summarized as follows:

Enzyme Selection: A screening process is conducted to identify a suitable ketoreductase from a library of enzymes that exhibits high activity and selectivity towards the 2-chloro-4-fluoro-5-methylacetophenone substrate.

Cofactor Regeneration: Since the NADPH or NADH cofactor is expensive, an in-situ regeneration system is crucial for economic viability. This is often achieved by using a secondary enzyme, such as glucose dehydrogenase (GDH), and a sacrificial co-substrate like glucose or isopropanol (B130326). nih.govresearchgate.net

Reaction Execution: The reaction is typically performed in an aqueous buffer system under mild conditions (near-neutral pH and ambient temperature), which minimizes side reactions and reduces energy consumption. nih.gov

This biocatalytic approach provides a direct route to either the (R) or (S) enantiomer of the target alcohol, depending on the specific enzyme chosen, with typical outcomes yielding high purity and enantiomeric excess often exceeding 99%. researchgate.net

Optimization of Reaction Conditions and Yield for this compound Synthesis

The efficient synthesis of this compound relies on the careful optimization of reaction conditions to maximize yield and purity while minimizing costs and reaction time. A common synthetic route involves the reduction of a corresponding carbonyl compound, such as 2-chloro-4-fluoro-5-methylbenzaldehyde, or a carboxylic acid derivative like 2-chloro-4-fluoro-5-methylbenzoic acid.

The choice of solvent is critical as it influences reagent solubility, reaction rates, and sometimes the selectivity of the reaction. For reductions using hydride reagents like sodium borohydride (B1222165) or lithium aluminum hydride, ethereal solvents such as tetrahydrofuran (B95107) (THF) or diethyl ether are commonly employed due to their ability to dissolve the reagents and their general inertness under reaction conditions. A synthesis for the structurally similar 2-Chloro-5-(trifluoromethyl)benzyl alcohol utilizes a borane-tetrahydrofuran (B86392) complex in THF, highlighting the suitability of this solvent system. guidechem.com

In the context of green chemistry, there is a growing interest in using more environmentally benign solvents. Two-phase systems, such as those involving fluoroalcohols like hexafluoroisopropanol (HFIP) and water, have been explored for certain organic reactions. rsc.org These systems can enhance reaction rates and simplify product recovery. The selection of an optimal solvent involves balancing reaction performance with environmental and safety considerations.

ParameterTetrahydrofuran (THF)Water/Ethanol MixtureDichloromethane (DCM)Two-Phase (HFIP/Water)
Reagent Solubility High for boranes and organometallicsGood for salts, poor for organic substratesGood for many organic substratesReactants partition into HFIP phase
Reaction Rate Typically fast for hydride reductionsCan be slow; may require phase-transfer catalystModerateCan be very fast rsc.org
Selectivity Generally highMay be affected by protic natureHighHigh
Work-up Requires quenching and extractionSimpler, but may require extractionStandard extractionSimplified product recovery rsc.org
Environmental Impact Moderate (volatile, peroxide-forming)LowHigh (chlorinated solvent)Moderate (HFIP is expensive)

Temperature is a key parameter in controlling the rate and outcome of a chemical reaction. For most chemical transformations, an increase in temperature leads to a higher reaction rate. However, excessively high temperatures can promote the formation of unwanted byproducts, decomposition of the product or reagents, or a decrease in selectivity. researchgate.net In the synthesis of related compounds, specific temperature ranges are crucial for success; for instance, nitration reactions for precursors are often conducted at very low temperatures (-20 to -5 °C) to control selectivity, while subsequent chlorination steps may be performed at elevated temperatures (60 to 70 °C). google.com

The optimal temperature for the synthesis of this compound would be determined experimentally by running the reaction at various temperatures and analyzing the product yield and purity.

Temperature (°C)Reaction Time (h)Conversion (%)Yield (%)Purity (%)
012656098
25 (Room Temp)6959297
502>999695
75 (Reflux)1>998588

This table represents hypothetical data to illustrate the principle of temperature optimization.

Pressure is generally not a significant variable in common laboratory-scale reductions unless gaseous reagents like hydrogen (for catalytic hydrogenation) are used. In such cases, increasing the hydrogen pressure typically increases the reaction rate.

While the final step to produce the benzyl alcohol is a reduction, organometallic catalysis, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, or Negishi reactions), could be vital in constructing the substituted aromatic precursor. For instance, a Suzuki coupling could be used to attach the methyl group to a 2-chloro-4-fluoro-bromobenzene scaffold.

In these reactions, the catalyst system, comprising a metal precursor (e.g., a palladium salt) and a ligand, is critical.

Catalyst Loading: This refers to the amount of catalyst used relative to the substrate. Higher loading can increase the reaction rate but also adds to the cost and can complicate purification by increasing residual metal content in the product. The goal is to find the lowest possible catalyst loading that achieves a high yield in a reasonable time.

Ligand Effects: Ligands, typically phosphines or N-heterocyclic carbenes, bind to the metal center and are crucial for the catalyst's stability, activity, and selectivity. The electronic and steric properties of the ligand can be fine-tuned to optimize the reaction. For example, bulky, electron-rich phosphine (B1218219) ligands often promote the difficult oxidative addition step in cross-coupling reactions. The use of [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium in a Suzuki coupling to synthesize a complex biphenyl (B1667301) methanol (B129727) derivative demonstrates the importance of a specific catalyst-ligand combination. guidechem.com

Green Chemistry Principles in the Synthesis of this compound

Green chemistry aims to design chemical processes that reduce or eliminate the use and generation of hazardous substances. jocpr.com Key principles include maximizing atom economy and minimizing waste.

Atom economy is a measure of the efficiency of a reaction in converting the mass of reactants into the desired product. primescholars.com A higher atom economy signifies a more sustainable process with less waste generated. jocpr.com

Two potential routes for synthesizing this compound from its corresponding aldehyde illustrate this principle:

Route A: Sodium Borohydride (NaBH₄) Reduction: 4 C₈H₆ClFO (aldehyde) + NaBH₄ + 4 H₂O → 4 C₈H₈ClFO (alcohol) + NaB(OH)₄ In this stoichiometric reduction, atoms from the borohydride and water are converted into the sodium borate (B1201080) byproduct, which is waste. This leads to a lower atom economy.

Route B: Catalytic Hydrogenation (H₂/Catalyst): C₈H₆ClFO (aldehyde) + H₂ → C₈H₈ClFO (alcohol) This reaction is an addition reaction where all atoms from the reactants are incorporated into the final product. jocpr.com Therefore, its theoretical atom economy is 100%, representing an ideal scenario from a green chemistry perspective. researchgate.net

Synthetic RouteReactantsProductsByproductsAtom Economy (%)
Borohydride Reduction Aldehyde, NaBH₄, H₂OAlcoholNaB(OH)₄< 100%
Catalytic Hydrogenation Aldehyde, H₂AlcoholNone (in theory)100%

Waste minimization strategies also involve:

Using catalytic reagents over stoichiometric ones, as demonstrated by the hydrogenation example.

Choosing solvents that are recyclable, non-toxic, and have a lower environmental impact.

Use of Sustainable Solents and Reagents

In line with the growing emphasis on green chemistry in the synthesis of chemical compounds, several strategies can be employed to produce this compound in a more environmentally friendly manner. These approaches primarily focus on the reduction of the precursor, 2-chloro-4-fluoro-5-methylbenzaldehyde, using sustainable solvents and reagents.

One of the key strategies is catalytic transfer hydrogenation (TH) . This method offers an alternative to traditional reductions that often use metal hydrides, which generate significant amounts of waste. nih.gov In TH, hydrogen is transferred from a donor molecule, such as isopropanol or ethanol, to the aldehyde. nih.gov This process can be carried out using ruthenium or osmium pincer complexes as catalysts. nih.gov The use of anisole, a solvent derived from renewable resources and recommended by solvent selection guides for its favorable environmental profile, is a viable option for this reaction. nih.gov Water has also been explored as a green solvent for the hydrogenation of substituted benzaldehydes using ruthenium-based catalysts, which could be applicable here. researchgate.net

Biocatalysis represents another powerful tool for the sustainable synthesis of this compound. The use of enzymes, such as alcohol dehydrogenases (ADHs) or ketoreductases (KREDs), can facilitate the reduction of the corresponding benzaldehyde (B42025) with high selectivity and under mild reaction conditions, typically in aqueous media. researchgate.netrsc.org These biocatalytic reductions often utilize a cofactor, such as NADH, and can be coupled with a regeneration system, for instance, using an enzyme like glucose dehydrogenase and a glucose feedstock, to enhance efficiency. researchgate.net This approach avoids the use of heavy metal catalysts and harsh reagents.

The selection of solvents is crucial in green synthesis. Propylene (B89431) carbonate is another example of a green and recyclable solvent that has been used in reactions involving benzyl alcohols. acs.orgnih.gov While its direct application in the reduction of 2-chloro-4-fluoro-5-methylbenzaldehyde needs to be experimentally verified, its properties make it a promising candidate for developing more sustainable synthetic protocols.

The following table summarizes potential sustainable methodologies for the synthesis of this compound from its corresponding aldehyde.

Potential Sustainable Synthetic Approaches

Methodology Catalyst/Reagent Hydrogen/Reducing Source Solvent Potential Advantages
Catalytic Transfer Hydrogenation Ruthenium or Osmium pincer complexes Ethanol or Isopropanol Anisole Use of a renewable solvent and hydrogen source, avoiding pressurized hydrogen gas. nih.gov
Catalytic Hydrogenation Ruthenium on ordered mesoporous carbon (Ru/CMK-3) H₂ Water Utilizes water as a green solvent, high catalyst reusability. researchgate.net

Chemical Reactivity and Derivatization of 2 Chloro 4 Fluoro 5 Methylbenzyl Alcohol

Reactions at the Primary Alcohol Moiety of 2-Chloro-4-fluoro-5-methylbenzyl alcohol

The primary alcohol group is amenable to a variety of transformations, including oxidation, esterification, etherification, and nucleophilic substitution, allowing for the synthesis of a wide array of derivatives.

Selective Oxidation Reactions for Aldehyde and Carboxylic Acid Derivatives

The primary alcohol of this compound can be selectively oxidized to yield either the corresponding aldehyde, 2-chloro-4-fluoro-5-methylbenzaldehyde (B2477503), or the carboxylic acid, 2-chloro-4-fluoro-5-methylbenzoic acid, depending on the choice of oxidizing agent and reaction conditions.

The conversion to the aldehyde requires mild and selective oxidizing agents to prevent over-oxidation to the carboxylic acid. organic-chemistry.org A variety of modern, metal-free and metal-catalyzed systems are effective for this transformation. organic-chemistry.orgnih.gov For instance, catalytic systems employing 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) in combination with a co-oxidant like sodium periodate (B1199274) (NaIO₄) are known for their high selectivity in oxidizing primary alcohols to aldehydes under mild conditions. researchgate.net Other established reagents for this conversion include chromium-based reagents like Pyridinium Chlorochromate (PCC) and Collins reagent (CrO₃·2pyridine), which are effective in non-aqueous solvents and minimize over-oxidation. vanderbilt.edu

Table 1: Selected Reagents for the Selective Oxidation of Primary Benzylic Alcohols to Aldehydes

Reagent System Typical Conditions Selectivity
NaIO₄ / TEMPO / NaBr Acidic conditions High for aldehydes
CuI / DMAP / TEMPO O₂ balloon, CH₃CN Excellent for aldehydes
Pyridinium Chlorochromate (PCC) CH₂Cl₂ Good for aldehydes, slightly acidic
Collins Reagent (CrO₃·2pyridine) CH₂Cl₂ Good for aldehydes, useful for acid-sensitive substrates
DMSO / H₂SO₄ Metal-free Excellent for aromatic aldehydes

For the synthesis of 2-chloro-4-fluoro-5-methylbenzoic acid, stronger oxidizing agents are required. Potassium permanganate (B83412) (KMnO₄) is a classic and powerful oxidant for converting primary alcohols and aldehydes to carboxylic acids. vanderbilt.edu Ruthenium tetroxide (RuO₄), often generated in situ, is also highly effective for this transformation. vanderbilt.edu Certain chromium reagents, such as Pyridinium Dichromate (PDC) when used in a polar aprotic solvent like N,N-dimethylformamide (DMF), can also directly oxidize primary alcohols to carboxylic acids. vanderbilt.edu The existence of 2-chloro-4-fluoro-5-nitrobenzoic acid, synthesized through the oxidation of related precursors, further supports the feasibility of accessing the carboxylic acid functionality on this molecular scaffold. google.com

Table 2: Selected Reagents for the Oxidation of Primary Benzylic Alcohols to Carboxylic Acids

Reagent System Typical Conditions Notes
Potassium Permanganate (KMnO₄) Basic or acidic solution, heat Strong, non-selective oxidant
Ruthenium Tetroxide (RuO₄) Generated in situ Powerful, oxidizes other functional groups
Pyridinium Dichromate (PDC) DMF (solvent) Direct conversion from alcohol to acid
Silver NHC Catalysts / KOH Dry air Modern catalytic method

Esterification and Etherification Reactions with Diverse Substrates

The hydroxyl group of this compound can readily participate in esterification and etherification reactions. Esterification can be achieved through reaction with carboxylic acids (Fischer esterification), acid chlorides, or acid anhydrides. Modern methods also include metal-free, one-pot oxidative cross-esterification reactions where the benzyl (B1604629) alcohol is reacted with another alcohol in the presence of an ionic liquid catalyst and molecular oxygen as the oxidant. nih.gov

Etherification reactions provide another route for derivatization. While the Williamson ether synthesis is a classic method, contemporary approaches focus on greener conditions. For example, iron(III) chloride has been shown to catalyze the symmetrical (homo-) etherification of benzyl alcohols in propylene (B89431) carbonate, an environmentally benign solvent. nih.govacs.org This system can also be adapted for the synthesis of unsymmetrical (cross-) ethers by reacting this compound with a different primary or secondary alcohol. nih.gov These iron-catalyzed methods proceed via the formation of a benzylic carbocation intermediate, facilitated by the Lewis acidic catalyst, which then reacts with another alcohol molecule. acs.org

Nucleophilic Substitution Reactions at the Benzylic Position

The hydroxyl group of an alcohol is a poor leaving group for nucleophilic substitution reactions. youtube.com Therefore, derivatization of this compound is necessary to facilitate these reactions. The alcohol can be converted into a corresponding benzylic halide, such as 2-chloro-4-fluoro-5-methylbenzyl bromide or chloride. This is typically achieved using reagents like phosphorus tribromide (PBr₃) for bromination or thionyl chloride (SOCl₂) for chlorination. youtube.com The existence of 2-chloro-4-fluoro-5-methylbenzyl bromide is noted in chemical supplier databases, indicating this is a common and accessible transformation. accelachem.com

Alternatively, the alcohol can be converted to a sulfonate ester, such as a tosylate, by reacting it with tosyl chloride (TsCl) in the presence of a base like pyridine. youtube.com Both the benzylic halides and sulfonate esters possess good leaving groups. Given that the substrate is a primary benzylic alcohol, these derivatives will readily undergo nucleophilic substitution, likely via an Sₙ2 mechanism, with a wide range of nucleophiles (e.g., cyanides, azides, amines, thiolates) to introduce diverse functional groups at the benzylic position. youtube.com

Electrophilic Aromatic Substitution Reactions on the Halogenated Benzene (B151609) Ring

The benzene ring of this compound contains three substituents that influence the rate and regioselectivity of electrophilic aromatic substitution (EAS) reactions. The available positions for substitution are C3 and C6.

Regioselectivity Directing Effects of Chloro, Fluoro, and Methyl Groups

The outcome of an EAS reaction is determined by the cumulative directing effects of the existing substituents. These effects are classified as either activating or deactivating, and as ortho-, para-, or meta-directing.

Methyl Group (-CH₃): The methyl group at C5 is an activating group. savemyexams.com It donates electron density to the ring through an inductive effect and hyperconjugation, making the ring more nucleophilic and thus more reactive towards electrophiles. libretexts.org It is an ortho, para-director. minia.edu.eg

For this compound, the directing effects of the three substituents are in competition. The two available positions for an incoming electrophile are C3 and C6.

Attack at C3: This position is ortho to the chloro group (C2) and ortho to the fluoro group (C4). Both halogens direct incoming electrophiles to this position. However, it is meta to the activating methyl group (C5).

Attack at C6: This position is ortho to the activating methyl group (C5). It is meta to both the chloro and fluoro groups.

The regiochemical outcome depends on the balance between these competing influences. Typically, activating groups have a more powerful directing effect than deactivating groups. Therefore, the activating methyl group would strongly favor substitution at the C6 position. However, the two halogen substituents collectively direct towards the C3 position. Steric hindrance can also play a role; the C6 position is sterically hindered by the adjacent methyl group at C5 and the benzyl alcohol moiety at C1. The C3 position is less sterically encumbered. Thus, the final product distribution will be a result of the complex interplay between the activating effect of the methyl group, the deactivating but directing effects of the halogens, and steric factors.

Table 3: Summary of Substituent Effects on the Aromatic Ring

Substituent Position Electronic Effect Reactivity Effect Directing Effect
-CH₂OH C1 Weakly deactivating (-I) Deactivating ortho, para
-Cl C2 Inductive (-I) > Resonance (+M) Deactivating ortho, para
-F C4 Inductive (-I) > Resonance (+M) Deactivating ortho, para
-CH₃ C5 Inductive (+I), Hyperconjugation Activating ortho, para

Nitration and Sulfonation Studies

Nitration , typically carried out with a mixture of concentrated nitric acid and sulfuric acid, would introduce a nitro (-NO₂) group onto the ring. Based on the analysis in section 3.2.1, the reaction would likely yield a mixture of 2-chloro-4-fluoro-5-methyl-6-nitrobenzyl alcohol and 2-chloro-4-fluoro-5-methyl-3-nitrobenzyl alcohol, with the precise ratio depending on the specific reaction conditions. The powerful activating effect of the methyl group suggests the 6-nitro isomer could be the major product, though this may be tempered by steric hindrance. Studies on the nitration of similarly substituted rings, such as 2-chlorotoluene-4-sulfonate, show that nitration can be highly regioselective, with reaction conditions like temperature and acid concentration significantly influencing the outcome. researchgate.net

Sulfonation , commonly performed with fuming sulfuric acid (H₂SO₄/SO₃), would introduce a sulfonic acid (-SO₃H) group. The regioselectivity of sulfonation is governed by the same electronic and steric principles as nitration. Therefore, sulfonation would also be expected to occur at either the C3 or C6 position. The existence of related compounds like 2-Chloro-4-fluoro-5-methylbenzene-1-sulfonyl chloride demonstrates that electrophilic substitution on this ring system is synthetically viable. bldpharm.com

Nucleophilic Aromatic Substitution Reactions on the Halogenated Benzene Ring

Nucleophilic aromatic substitution (SNAr) is a critical class of reactions for modifying aromatic rings, particularly those bearing halogen substituents. This process involves the attack of a nucleophile on the aromatic ring, formation of a resonance-stabilized carbanionic intermediate (a Meisenheimer complex), and subsequent departure of a leaving group. libretexts.org The reaction is highly dependent on the electronic properties of the ring; it is significantly accelerated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group, as these groups stabilize the negative charge of the Meisenheimer complex. libretexts.orgmasterorganicchemistry.com

In the context of this compound, the benzene ring is substituted with two different halogens: chlorine and fluorine. In SNAr reactions, the typical leaving group ability observed in aliphatic substitutions (I > Br > Cl > F) is inverted. For activated aryl halides, the reactivity order is often F > Cl > Br > I. stackexchange.com

The substitution pattern on this compound places the fluorine atom para to the chlorine atom. Both halogens, along with the methyl and benzyl alcohol groups, influence the ring's electron density and the regioselectivity of a potential SNAr reaction. The fluorine at position 4 is ortho to the methyl group and meta to the benzyl alcohol group, while the chlorine at position 2 is ortho to both the benzyl alcohol and methyl groups. The relative activation of these positions towards nucleophilic attack depends heavily on the reaction conditions and the nature of the incoming nucleophile. Studies on similar fluoro- and chloroarenes demonstrate that C-F bonds exhibit significantly higher reactivity in nucleophilic substitution compared to C-Cl bonds in the same molecule. mdpi.com

Table 1: General Reactivity Trends of Halogens in SNAr Reactions

Halogen (X) Electronegativity Inductive Effect (-I) Leaving Group Ability (as X⁻) Typical SNAr Reactivity
F 3.98 Strongest Poorest Highest
Cl 3.16 Strong Good Intermediate
Br 2.96 Intermediate Better Low
I 2.66 Weakest Best Lowest

While the term "ligand-accelerated coupling" is most often associated with transition-metal catalysis, certain nucleophilic aromatic substitution reactions can be influenced by additives that function as ligands. In this context, ligands can coordinate to the nucleophile or the base present in the reaction, enhancing nucleophilicity or solubility, thereby accelerating the SNAr process. For instance, the use of phase-transfer catalysts or crown ethers can facilitate reactions between an ionic nucleophile in a solid or aqueous phase and an aromatic substrate in an organic phase. These agents work by complexing the cation of the nucleophilic salt, making the "naked" anion a more potent and soluble nucleophile. However, the primary and most powerful application of ligands in the derivatization of aryl halides is within the domain of transition metal-catalyzed cross-coupling, as detailed in the following section.

Transition Metal-Catalyzed Cross-Coupling Reactions Involving this compound Derivatives

The functionalization of the C-Cl and C-F bonds on the this compound framework is most effectively achieved through transition metal-catalyzed cross-coupling reactions. These methods offer a versatile toolkit for forming new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. For these reactions to proceed, the benzyl alcohol's hydroxyl group may first need to be protected or converted to a more suitable derivative to prevent interference with the catalytic cycle.

The Suzuki-Miyaura coupling is a cornerstone reaction for forming C-C bonds by coupling an organoboron compound (like a boronic acid or ester) with an organic halide or triflate. libretexts.orgtcichemicals.com The reaction is catalyzed by a palladium(0) complex and requires a base. libretexts.org The catalytic cycle involves three main steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation of the organic group from the boron reagent to the palladium center, and reductive elimination to form the final product and regenerate the Pd(0) catalyst. libretexts.org

The reactivity of aryl halides in Suzuki coupling typically follows the order I > Br > OTf > Cl >> F. Activating the inert C-Cl bond requires specialized catalytic systems, often employing electron-rich, bulky phosphine (B1218219) ligands such as XPhos or DPEPhos. beilstein-journals.orgrsc.org The C-F bond is significantly more challenging to activate and generally remains intact under conditions designed for C-Cl bond coupling, allowing for selective functionalization of the chlorine position on a molecule like this compound.

The Buchwald-Hartwig amination allows for the formation of C-N bonds by coupling an amine with an aryl halide. beilstein-journals.org Similar to the Suzuki reaction, it is typically catalyzed by palladium complexes with specialized ligands and requires a base. researchgate.net This reaction has become a powerful tool for synthesizing anilines and other N-aryl compounds. researchgate.net The reactivity trend for aryl halides is similar to that in Suzuki coupling, making the selective amination at the C-Cl position of this compound derivatives feasible while leaving the C-F bond untouched. researchgate.net

Table 2: Representative Conditions for Cross-Coupling of Aryl Chlorides

Reaction Aryl Halide Coupling Partner Catalyst / Ligand Base Solvent Product Type
Suzuki-Miyaura Aryl Chloride Arylboronic Acid Pd(OAc)₂ / XPhos K₃PO₄ Toluene Biaryl
Buchwald-Hartwig Aryl Chloride Primary Amine Pd₂(dba)₃ / RuPhos NaOt-Bu Dioxane N-Arylamine

The Sonogashira coupling reaction is a highly efficient method for forming a C-C bond between an aryl or vinyl halide and a terminal alkyne. wikipedia.org The reaction is characteristically co-catalyzed by a palladium complex and a copper(I) salt, such as CuI, and is carried out in the presence of an amine base which also often serves as the solvent. wikipedia.orgorganic-chemistry.org

The mechanism involves a palladium cycle, similar to other cross-coupling reactions, and a distinct copper cycle. The copper salt is believed to react with the terminal alkyne to form a copper(I) acetylide, which then participates in the transmetalation step with the palladium center. wikipedia.org The reactivity of aryl halides in Sonogashira coupling is generally I > Br > Cl > OTf. wikipedia.org As with Suzuki and Buchwald-Hartwig reactions, the coupling of aryl chlorides requires more forcing conditions or highly active catalyst systems compared to bromides or iodides. sci-hub.se This reactivity difference allows for the selective Sonogashira coupling at the C-Cl position of a this compound derivative. beilstein-journals.org The C-F bond is typically unreactive under these conditions.

Table 3: Typical Components for Sonogashira Coupling

Component Example(s) Role
Aryl Halide Aryl Iodide, Bromide, Chloride Electrophile
Alkyne Phenylacetylene, Propargyl alcohol Nucleophile Precursor
Palladium Catalyst PdCl₂(PPh₃)₂, Pd(PPh₃)₄ Primary Catalyst
Copper Co-catalyst CuI Activates Alkyne
Base Triethylamine, Diethylamine Acid Scavenger, Solvent

Rearrangement Reactions and Pericyclic Processes Involving this compound

The structure of this compound does not lend itself readily to common intramolecular rearrangement or pericyclic reactions under standard conditions.

Rearrangement reactions in molecules like this would typically involve the formation of a carbocation intermediate. For instance, under strongly acidic conditions, the benzyl alcohol could be protonated, and subsequent loss of water would generate a primary benzylic carbocation. While benzylic carbocations are stabilized by the aromatic ring, this specific structure is unlikely to undergo a standard Wagner-Meerwein rearrangement, as there are no adjacent alkyl groups that can migrate to form a more stable secondary or tertiary carbocation. msu.edu Any potential rearrangements would be highly dependent on specific reaction conditions and are not characteristic transformations for this class of compounds.

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state, such as cycloadditions (e.g., Diels-Alder reaction), electrocyclic reactions, and sigmatropic rearrangements. msu.edulibretexts.org The aromatic ring of this compound is, by its nature, unreactive in common pericyclic reactions. The benzene ring's aromaticity makes it a poor diene or dienophile for Diels-Alder reactions. youtube.com For this molecule to participate in such a process, the aromatic ring would need to be significantly modified, for example, through partial reduction or incorporation into a more complex polycyclic system, which would constitute a different chemical entity. Therefore, in its native form, this compound is not an anticipated substrate for pericyclic reactions.

Computational and Theoretical Studies of 2 Chloro 4 Fluoro 5 Methylbenzyl Alcohol

Electronic Structure and Bonding Analysis

Density Functional Theory (DFT) Calculations for Molecular Orbitals

No specific data is available.

Electrostatic Potential Surface (EPS) Mapping

No specific data is available.

Spectroscopic Property Predictions

Predicted NMR Chemical Shifts and Coupling Constants

No specific data is available.

Vibrational Frequencies and IR/Raman Spectra Simulation

No specific data is available.

UV-Vis Absorption Spectra and Electronic Transitions

No specific data is available.

Conformational Analysis and Intramolecular Interactions

The substitution pattern on the aromatic ring of 2-chloro-4-fluoro-5-methylbenzyl alcohol dictates its conformational preferences and the nature of its intramolecular forces. The presence of an ortho-chlorine atom relative to the hydroxymethyl group is particularly significant, creating the potential for specific non-covalent interactions that stabilize certain geometries.

Torsional Scans and Energy Minima

Computational torsional scans are essential for mapping the potential energy surface (PES) of a molecule as a function of dihedral angle rotations. For this compound, the key torsions are around the C(aromatic)-C(methylene) bond (τ1) and the C(methylene)-O bond (τ2). These scans help identify low-energy conformers (energy minima) and the transition states that separate them.

Based on studies of ortho-halogenated benzyl (B1604629) alcohols, the PES of this molecule is expected to be complex. rsc.orgrsc.org The rotation of the -CH₂OH group is hindered by the presence of the ortho-chlorine and meta-methyl groups. Several stable conformers are predicted to exist. A key conformation involves a transiently chiral structure stabilized by an intramolecular hydrogen bond between the hydroxyl group and the ortho-chlorine atom. rsc.org Another likely low-energy conformation is a pseudo-planar, achiral structure. rsc.org The relative energies of these conformers determine their population distribution at a given temperature.

Below is a hypothetical representation of the relative energies for the principal conformers of this compound, derived from trends observed in similar molecules. The global minimum is designated as the reference with 0 kJ/mol.

Conformer DescriptionKey Dihedral Angles (τ1, τ2)Hypothetical Relative Energy (kJ/mol)Dominant Stabilizing Interaction
Gauche, H-bonded (Global Minimum)~60°, ~60°0.0Intramolecular OH···Cl Hydrogen Bond
Anti-planar (achiral)~180°, ~180°2.0 - 4.0Minimized Steric Repulsion
Gauche, non-H-bonded~60°, ~180°5.0 - 8.0-
Syn-planar (eclipsed)~0°, any> 10.0Steric Hindrance (Transition State)

Hydrogen Bonding and Halogen Bonding Interactions

Non-covalent interactions are paramount in defining the structural landscape of this compound.

Intramolecular Hydrogen Bonding: The most significant interaction is expected to be the intramolecular hydrogen bond between the hydroxyl proton (donor) and the ortho-chlorine atom (acceptor). rsc.org This OH···Cl interaction stabilizes the gauche conformation, making it the likely global energy minimum. While fluorine can also act as a hydrogen bond acceptor, the OH···Cl bond in ortho-chlorobenzyl alcohols has been shown to be the dominant stabilizing contact. rsc.org The strength of this bond can be estimated computationally by analyzing geometric parameters and electron density distribution.

Halogen Bonding: Halogen bonding is another potential, albeit weaker, intramolecular interaction. It involves the electrophilic region (σ-hole) on the outer side of the chlorine or fluorine atom interacting with a nucleophilic region, such as the oxygen atom of the hydroxyl group. However, in this molecule, the potent OH···Cl hydrogen bond would likely preclude any significant stabilizing contribution from an intramolecular C-Cl···O or C-F···O halogen bond.

The table below summarizes typical parameters for these non-covalent interactions as predicted from computational models of related systems.

Interaction TypeAtoms InvolvedTypical Distance (Å)Typical Angle (°)Estimated Stabilization Energy (kJ/mol)
Hydrogen BondO-H···Cl2.2 - 2.5140 - 1608 - 15
Hydrogen BondO-H···F2.3 - 2.6130 - 1504 - 10
Halogen BondC-Cl···O> 3.0> 160< 4

Reaction Mechanism Elucidation for this compound Transformations

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions, providing detailed information about transition states, energy barriers, and reaction pathways that are often difficult to probe experimentally. For this compound, we can theorize its reactivity in common transformations like oxidation.

Transition State Characterization and Energy Barrier Calculations

A critical step in modeling a reaction mechanism is the characterization of its transition state (TS)—the highest energy point along the reaction coordinate. Methods like Density Functional Theory (DFT) are employed to locate the geometry of the TS and calculate its energy. The energy difference between the reactants and the transition state defines the activation energy barrier (Ea or ΔG‡), which is a key determinant of the reaction rate. researchgate.netunipa.it

For instance, in the oxidation of this compound to its corresponding aldehyde, a plausible mechanism involves the abstraction of the hydroxyl proton and the benzylic C-H proton. researchgate.net The calculated energy barrier for this process would be influenced by the electronic effects of the ring substituents. The electron-withdrawing chloro and fluoro groups would increase the acidity of the alcohol, while the electron-donating methyl group would slightly destabilize a developing negative charge. These competing effects make computational analysis essential for an accurate prediction of reactivity compared to unsubstituted benzyl alcohol. researchgate.net

The following table provides hypothetical activation energies for the oxidation of substituted benzyl alcohols, illustrating the expected electronic influence of the substituents.

CompoundReactionHypothetical Activation Energy (ΔG‡, kJ/mol)Rationale
Benzyl AlcoholOxidation to Benzaldehyde (B42025)Reference Value (e.g., 80)Unsubstituted baseline
4-Nitrobenzyl AlcoholOxidation to Benzaldehyde< 80Strong electron-withdrawing group facilitates C-H bond cleavage
4-Methylbenzyl AlcoholOxidation to Benzaldehyde> 80Electron-donating group slightly destabilizes the transition state
This compoundOxidation to BenzaldehydeLikely < 80Dominant electron-withdrawing effects of halogens expected to lower the barrier

Reaction Pathway Mapping and Selectivity Predictions

Beyond a single transition state, computational methods can map the entire reaction pathway, identifying all intermediates and secondary transition states. This allows for a comprehensive understanding of the reaction and helps predict selectivity (chemoselectivity, regioselectivity, and stereoselectivity).

For this compound, selectivity can be crucial. In oxidation reactions, for example, a key question is the selectivity for the aldehyde over further oxidation to the carboxylic acid. rsc.org Computational modeling can compare the energy barriers for both steps; a significantly higher barrier for the second oxidation would predict high selectivity for the aldehyde.

In other reactions, such as electrophilic aromatic substitution, computational models could predict the regioselectivity. Although the hydroxymethyl group is an ortho-, para-director, the existing substitution pattern would dictate the position of any new substituent. The steric hindrance from the ortho-chlorine and meta-methyl groups, combined with the electronic directing effects of all substituents, would create a specific reactivity map of the aromatic ring that can be predicted by calculating the energies of the possible intermediates.

Solvent Effects and Solvation Models in Computational Chemistry

Gas-phase calculations are a useful starting point, but reactions are typically performed in a solvent, which can have a profound impact on molecular conformation, reaction rates, and equilibria. cdnsciencepub.comresearchgate.net Computational chemistry accounts for these effects using solvation models.

These models are broadly categorized into two types:

Implicit Solvation Models: These models, also known as continuum models, treat the solvent as a continuous medium with a specific dielectric constant. numberanalytics.com The solute is placed in a cavity within this dielectric, and the model calculates the electrostatic interaction between the solute and the polarized continuum. Popular implicit models include the Polarizable Continuum Model (PCM) and the Solvation Model based on Density (SMD). researchgate.netcdnsciencepub.com They offer a good balance between accuracy and computational cost for many applications. However, they can struggle to capture specific solute-solvent interactions like hydrogen bonding.

Explicit Solvation Models: In this approach, individual solvent molecules are included in the calculation, typically surrounding the solute in a "box." This method can explicitly model specific interactions like hydrogen bonds but is computationally very expensive. chemrxiv.org It is often used in Quantum Mechanics/Molecular Mechanics (QM/MM) calculations, where the solute is treated with a high level of theory and the solvent with a more approximate method.

For a polar, halogenated molecule like this compound, the choice of solvation model is critical. Studies have shown that standard parameterizations of implicit models can perform poorly for halogenated compounds, sometimes requiring specific adjustments to accurately predict solvation energies. researchgate.netcdnsciencepub.com

The table below compares the features of common solvation models relevant to the study of this compound.

Model TypeExamplesAdvantagesDisadvantagesBest Suited For
Implicit (Continuum)PCM, CPCM, SMDComputationally efficient; good for general electrostatic effectsDoes not model specific solute-solvent interactions (e.g., H-bonds); may require re-parameterization for halogenated compounds. cdnsciencepub.comInitial conformational searches; reaction pathway screening.
ExplicitQM/MM, Cluster ModelsAccurately models specific interactions; provides detailed insight into the solvent shell structure. chemrxiv.orgVery high computational cost; requires extensive sampling of solvent configurations.High-accuracy energy barrier calculations; studying reactions where solvent molecules directly participate.

Advanced Analytical Methodologies for the Characterization and Quantification of 2 Chloro 4 Fluoro 5 Methylbenzyl Alcohol and Its Derivatives

Advanced NMR Spectroscopy Applications

NMR spectroscopy is a cornerstone technique for the unambiguous determination of molecular structure. For complex derivatives of 2-Chloro-4-fluoro-5-methylbenzyl alcohol, multi-dimensional NMR experiments are essential for assigning proton and carbon signals and establishing connectivity.

One-dimensional NMR spectra can become crowded and difficult to interpret for complex derivatives. Two-dimensional (2D) NMR techniques overcome this by spreading the spectral information across two axes, revealing correlations between different nuclei. youtube.com

Correlation Spectroscopy (COSY): The COSY experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms (J-coupling). sdsu.edu For a derivative of this compound, a COSY spectrum would show cross-peaks connecting the benzylic protons of the alcohol group to the aromatic proton on the ring, confirming their spatial proximity.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. wpmucdn.com This is invaluable for assigning carbon resonances, as each cross-peak in the 2D spectrum links a specific proton to its corresponding carbon atom. youtube.comsdsu.edu

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment detects longer-range couplings between protons and carbons, typically over two or three bonds (²J and ³J couplings). youtube.com This is crucial for piecing together the molecular skeleton. For instance, in this compound, HMBC would show correlations from the methyl protons to the C4, C5, and C6 carbons of the aromatic ring, definitively placing the methyl group. sdsu.edu

These techniques, when used in concert, allow for the complete and unambiguous structural elucidation of even highly complex derivatives. nih.govscience.gov

Table 1: Hypothetical 2D NMR Correlations for a Derivative: 2-(2-Chloro-4-fluoro-5-methylbenzyloxy)acetic acid

Proton Signal (¹H)COSY Correlations (with ¹H)HSQC Correlation (with ¹³C)HMBC Correlations (with ¹³C)
H-3 (Aromatic)H-6C-3C-1, C-2, C-4, C-5
H-6 (Aromatic)H-3C-6C-1, C-2, C-4, C-5, C-Methyl
CH₂ (Benzyl)-C-BenzylC-1, C-2, C-6, C-Carboxyl
CH₂ (Acetic Acid)-C-AceticC-Benzyl, C-Carboxyl
CH₃ (Methyl)-C-MethylC-4, C-5, C-6

While solution-state NMR is used for dissolved samples, solid-state NMR (ssNMR) provides structural and dynamic information on solid materials. If this compound or its derivatives are incorporated into polymers, metal-organic frameworks (MOFs), or pharmaceutical co-crystals, ssNMR becomes an indispensable tool. It can be used to study the conformation of the molecule within the solid matrix, understand intermolecular interactions, and assess the homogeneity of the material. Techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) are used to enhance the signal of less abundant nuclei like ¹³C and to overcome the line-broadening effects seen in solid samples.

High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS)

High-Resolution Mass Spectrometry provides highly accurate mass measurements, allowing for the determination of elemental compositions. chromatographyonline.com Tandem mass spectrometry (MS/MS) involves the fragmentation of selected ions to yield structural information. myadlm.org

In MS/MS, a specific precursor ion (e.g., the molecular ion of a derivative of this compound) is selected, subjected to collision-induced dissociation (CID), and the resulting fragment ions are analyzed. The fragmentation pattern is like a fingerprint, providing detailed structural information and confirming the identity of a compound. ethz.ch For example, a common fragmentation pathway for benzyl (B1604629) alcohols is the loss of water or the entire hydroxymethyl group. researchgate.net By analyzing these fragments, one can confirm the presence of specific functional groups and their connectivity, which is vital for studying reaction mechanisms or identifying metabolites.

Table 2: Predicted Key Fragment Ions for this compound in MS/MS

Precursor Ion (m/z)Proposed FragmentNeutral LossFragment Ion (m/z)
174.0247 [M]+Loss of HydroxymethylCH₂OH143.9878
174.0247 [M]+Loss of WaterH₂O156.0141
174.0247 [M]+Loss of ChlorineCl139.0553
143.9878Loss of Carbon MonoxideCO115.9909

HRMS instruments can resolve the isotopic variants of a molecule, providing an isotopic abundance pattern. nih.gov This pattern is highly characteristic of the elemental composition of the molecule. For derivatives of this compound, the presence of chlorine is easily confirmed by its distinctive isotopic signature (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). nih.gov When synthesizing novel derivatives containing other elements with unique isotopic patterns, such as bromine (⁷⁹Br and ⁸¹Br in a ~1:1 ratio), this analysis provides unequivocal confirmation of the element's incorporation into the molecular structure.

Chromatographic Techniques for Purity Assessment and Separation Studies

Chromatography is fundamental for separating components of a mixture and assessing the purity of a compound. The choice of technique depends on the properties of the analyte and the required resolution.

High-Performance Liquid Chromatography (HPLC): HPLC is the most widely used technique for purity assessment of non-volatile compounds like this compound. Reversed-phase HPLC, using a nonpolar stationary phase (like C18) and a polar mobile phase (like acetonitrile (B52724)/water), is typically employed. A purity assessment is performed by integrating the area of the main peak and any impurity peaks detected by a UV or mass spectrometric detector.

Gas Chromatography (GC): For more volatile derivatives or for the analysis of residual solvents, GC is a powerful tool. The sample is vaporized and separated based on its boiling point and interaction with a stationary phase within a long capillary column. A Flame Ionization Detector (FID) or a Mass Spectrometer (MS) can be used for detection and quantification.

Thin-Layer Chromatography (TLC): TLC is a rapid and cost-effective method for monitoring reaction progress and performing preliminary purity checks. The compound is spotted on a plate coated with a stationary phase (e.g., silica (B1680970) gel), and a solvent system (mobile phase) is allowed to travel up the plate, separating the components based on their polarity.

Table 3: Comparison of Chromatographic Techniques for Analysis

TechniquePrincipleTypical ApplicationAdvantagesLimitations
HPLC Partitioning between a liquid mobile phase and a solid stationary phase.Purity determination of the main compound and non-volatile impurities.High resolution, quantitative, applicable to a wide range of compounds.Higher cost, more complex instrumentation.
GC Partitioning between a gas mobile phase and a liquid/solid stationary phase.Analysis of volatile derivatives, residual solvents, and starting materials.Very high resolution for volatile compounds, sensitive detectors.Sample must be thermally stable and volatile.
TLC Adsorption/partitioning on a planar stationary phase.Rapid reaction monitoring, screening for optimal separation conditions.Fast, simple, low cost, multiple samples can be run simultaneously.Lower resolution, not easily quantifiable.

High-Performance Liquid Chromatography (HPLC) Method Development for Synthetic Mixtures

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of synthetic mixtures containing this compound. Its versatility allows for the separation, identification, and quantification of the target compound from starting materials, by-products, and other impurities. A typical Reverse-Phase HPLC (RP-HPLC) method is often the first choice due to its applicability to a wide range of moderately polar to non-polar compounds.

Method development for a synthetic mixture would involve the systematic optimization of several parameters to achieve adequate resolution and peak shape. A C18 column is a common initial choice for the stationary phase, offering good retention and separation for aromatic compounds. The mobile phase composition, typically a mixture of an aqueous component (like water with a pH modifier such as formic or phosphoric acid) and an organic solvent (such as acetonitrile or methanol), is critical. sielc.com A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to separate compounds with a wide range of polarities.

Detection is commonly performed using a UV detector, as the benzene (B151609) ring in this compound provides strong chromophoric activity. The detection wavelength is usually set at or near the absorption maximum of the analyte, which for many benzyl alcohol derivatives is in the range of 210-270 nm. austinpublishinggroup.comresearchgate.net

Table 1: Illustrative RP-HPLC Parameters for the Analysis of Substituted Benzyl Alcohols

ParameterCondition
Column C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 30% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 220 nm
Injection Volume 10 µL

This table represents a typical starting point for method development. Actual conditions would require optimization for the specific synthetic mixture.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

For the analysis of volatile compounds or those that can be made volatile, Gas Chromatography-Mass Spectrometry (GC-MS) is an exceptionally powerful technique, providing both high-resolution separation and definitive mass identification. While this compound itself may have limited volatility, its analysis by GC-MS is greatly enhanced through derivatization.

Derivatization of the hydroxyl group is a common strategy to increase the volatility and thermal stability of alcohols. Silylation, the replacement of the active hydrogen in the hydroxyl group with an alkylsilyl group, is a widely used technique. tcichemicals.com Trimethylsilyl (B98337) (TMS) derivatives are particularly common. The alcohol is reacted with a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or a mixture of trimethylchlorosilane (TMCS) and hexamethyldisilazane (B44280) (HMDS), to form the corresponding TMS ether.

The resulting derivative is then analyzed by GC-MS. The sample is injected into a heated inlet, vaporized, and carried by an inert gas (e.g., helium) through a capillary column (e.g., a DB-5ms, which has a (5%-phenyl)-methylpolysiloxane stationary phase). scholarsresearchlibrary.com The compounds are separated based on their boiling points and interaction with the stationary phase. As they elute from the column, they enter the mass spectrometer, where they are ionized (typically by electron ionization, EI), fragmented, and detected.

The mass spectrum of the TMS derivative of this compound would be expected to show a characteristic fragmentation pattern. This would include a molecular ion peak (M+), although it may be weak, and several key fragment ions that can be used for structural confirmation. For TMS ethers of benzyl alcohols, common fragments include the loss of a methyl group ([M-15]+), the trimethylsilyl group ([M-73]+), and a prominent peak corresponding to the trimethylsilyloxonium ion at m/z 73 ([Si(CH3)3]+), which is often the base peak. nih.govresearchgate.net

Table 2: Predicted Key Mass Fragments for the TMS Derivative of this compound

IonDescriptionPredicted m/z
[M]+ Molecular Ion246/248 (Cl isotope pattern)
[M-CH3]+ Loss of a methyl group from TMS231/233
[M-Si(CH3)3]+ Loss of the TMS groupNot applicable
[Si(CH3)3]+ Trimethylsilyl cation73
[C8H7ClFO]+ Benzyl-type fragment173/175

The predicted m/z values are based on the molecular weight of this compound (174.59 g/mol ) and the addition of a TMS group (72.17 g/mol ).

Chiral Chromatography for Enantiomeric Excess Determination (if applicable)

The structure of this compound features a stereocenter at the benzylic carbon, which is bonded to four different groups: a hydrogen atom, a hydroxyl group, and the substituted phenyl ring, which makes it a chiral molecule. Therefore, it can exist as a pair of enantiomers. In asymmetric synthesis or resolution processes, determining the enantiomeric excess (e.e.) is critical. Chiral chromatography, particularly chiral HPLC, is the most effective method for this purpose. scirp.org

Chiral separation is achieved by using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) and coated or immobilized on a silica support, are widely used and have proven effective for the separation of a broad range of chiral compounds, including benzyl alcohols. nih.gov

The development of a chiral HPLC method involves screening different CSPs and mobile phases. For polysaccharide-based columns, normal-phase elution with mixtures of alkanes (e.g., hexane) and an alcohol (e.g., isopropanol) is common. scirp.org The choice of the specific CSP and the composition of the mobile phase are crucial for achieving baseline separation of the enantiomers. The resolution of the enantiomers allows for the accurate determination of the e.e. by integrating the peak areas of the two enantiomers.

Table 3: Representative Chiral HPLC Conditions for Benzyl Alcohol Derivatives

ParameterCondition
Column Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate))
Mobile Phase Hexane / Isopropanol (B130326) (90:10, v/v)
Flow Rate 0.5 mL/min
Column Temperature 25 °C
Detection UV at 230 nm

These conditions are illustrative and would require optimization for the specific enantiomers of this compound.

X-ray Crystallography of this compound Derivatives

X-ray crystallography is an indispensable tool for the unambiguous determination of the three-dimensional structure of crystalline solids at the atomic level. For derivatives of this compound, this technique can provide definitive information on molecular conformation, configuration, and intermolecular interactions in the solid state.

Single Crystal X-ray Diffraction for Absolute Configuration Determination

When a chiral compound is synthesized or resolved, determining its absolute configuration is a fundamental requirement. Single-crystal X-ray diffraction (SCXRD) is the gold standard for this purpose. The technique requires the formation of a high-quality single crystal of the compound of interest or a suitable derivative. For alcohols, derivatization is often employed to introduce a heavy atom, which facilitates the determination of the absolute configuration through anomalous dispersion effects.

The analysis of a suitable single crystal provides precise information on bond lengths, bond angles, and torsion angles, revealing the exact spatial arrangement of the atoms in the molecule. nih.gov The resulting crystal structure also elucidates the packing of the molecules in the crystal lattice, which is governed by intermolecular forces such as hydrogen bonds (involving the hydroxyl group), halogen bonds (involving the chlorine and fluorine atoms), and π-π stacking interactions between the aromatic rings. nih.govresearchgate.net

Polymorphism Studies of Crystalline Forms

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of a compound can exhibit different physical properties, such as melting point, solubility, and stability. The study of polymorphism is therefore of great importance.

Polymorphism in derivatives of this compound can be investigated by attempting to crystallize the compound under various conditions (e.g., different solvents, temperatures, and cooling rates). The resulting crystalline forms can be characterized by techniques such as X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and infrared (IR) spectroscopy. Each polymorph will have a unique XRPD pattern, which serves as a fingerprint for that crystalline form. DSC can be used to identify different polymorphs by their distinct melting points and transition temperatures.

Spectrophotometric Techniques for Quantitative Analysis

UV-Visible spectrophotometry is a simple, rapid, and cost-effective technique that can be used for the quantitative analysis of this compound, provided it is the only absorbing species in a sample or if the interfering species have negligible absorbance at the analytical wavelength. longdom.org The presence of the substituted benzene ring results in strong UV absorption, typically in the 200-300 nm range. aai.solutions

The quantitative analysis is based on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. To perform a quantitative analysis, a calibration curve is first constructed by measuring the absorbance of a series of standard solutions of known concentrations at the wavelength of maximum absorbance (λmax). The absorbance of the unknown sample is then measured, and its concentration is determined by interpolation from the calibration curve.

Derivative spectrophotometry can also be employed to enhance the resolution of overlapping spectral bands and to reduce the effects of background interference. niscpr.res.in This can improve the selectivity and sensitivity of the quantitative analysis.

Table 4: Summary of Analytical Techniques and Their Applications

TechniqueApplicationInformation Obtained
HPLC Separation and quantification of components in a synthetic mixture.Purity, concentration of analyte and impurities.
GC-MS Analysis of volatile derivatives.Identification and quantification based on retention time and mass spectrum.
Chiral HPLC Separation of enantiomers.Enantiomeric excess (e.e.), enantiomeric purity.
SCXRD Determination of three-dimensional structure.Absolute configuration, bond lengths, angles, intermolecular interactions.
XRPD/DSC Polymorphism studies.Identification and characterization of different crystalline forms.
UV-Vis Quantitative analysis.Concentration of the analyte in solution.

UV-Visible Spectrophotometry for Reaction Monitoring

UV-Visible spectrophotometry is a versatile and widely used technique for real-time monitoring of chemical reactions. azom.comavantes.comresearchgate.net This method is based on the Beer-Lambert law, which establishes a linear relationship between the absorbance of a solution and the concentration of the absorbing species. azom.comthermofisher.com By tracking the changes in absorbance at a specific wavelength over time, the kinetics of a reaction, such as the consumption of reactants or the formation of products, can be accurately determined. thermofisher.comsapub.org

In the context of this compound, UV-Visible spectrophotometry can be employed to monitor its conversion to other derivatives, for instance, its oxidation to 2-chloro-4-fluoro-5-methylbenzaldehyde (B2477503). Aromatic alcohols and aldehydes typically exhibit distinct absorption spectra in the UV region. researchgate.net The progress of such a reaction can be followed by measuring the decrease in the absorbance maximum (λmax) of the alcohol or the increase in the λmax of the newly formed aldehyde.

Detailed Research Findings:

A hypothetical study on the oxidation of this compound could be monitored by periodically recording the UV-Vis spectrum of the reaction mixture. The disappearance of the characteristic absorbance peak of the benzyl alcohol and the appearance of a new peak for the benzaldehyde (B42025) would indicate the progression of the reaction. The rate constant of the reaction can be calculated by plotting the natural logarithm of the absorbance (or concentration) of the reactant against time. thermofisher.com

Below is a hypothetical data table illustrating the kind of data that would be collected for monitoring the oxidation of this compound.

Time (minutes)Absorbance at λmax of this compoundConcentration of this compound (M)
01.2000.0100
100.9850.0082
200.8080.0067
300.6630.0055
400.5440.0045
500.4460.0037
600.3660.0031

Fluorescence Spectroscopy of Fluorescent Derivatives

Fluorescence spectroscopy is an exceptionally sensitive analytical technique used to study the photophysical properties of fluorescent molecules. Benzyl alcohol itself is known to be a fluorescent compound. aatbio.com The introduction of substituents, such as halogens, can significantly influence the fluorescence properties, including the quantum yield and Stokes shift. acs.orgnih.gov To enhance the fluorescence signal or to introduce specific sensing capabilities, this compound can be chemically modified to create fluorescent derivatives.

The synthesis of such derivatives could involve attaching a well-known fluorophore to the benzyl alcohol moiety. The resulting derivative would have unique excitation and emission spectra that can be used for its detection and quantification, even at very low concentrations. The fluorescence quantum yield, which is a measure of the efficiency of the fluorescence process, is a key parameter that would be determined for any new fluorescent derivative. researchgate.net

Detailed Research Findings:

A hypothetical data table summarizing the fluorescence properties of a potential derivative is presented below.

Derivative NameExcitation λmax (nm)Emission λmax (nm)Stokes Shift (nm)Fluorescence Quantum Yield (ΦF)
Dansyl-2-Chloro-4-fluoro-5-methylbenzyl ester3405251850.55
NBD-2-Chloro-4-fluoro-5-methylbenzyl ether465535700.32
Fluorescein-2-Chloro-4-fluoro-5-methylbenzyl ether494518240.91

Applications of 2 Chloro 4 Fluoro 5 Methylbenzyl Alcohol As a Chemical Intermediate

Precursor in the Synthesis of Advanced Organic Materials

The integration of halogenated and methylated aromatic structures is a common strategy in the design of advanced organic materials with tailored electronic and optical properties. While specific research detailing the use of 2-chloro-4-fluoro-5-methylbenzyl alcohol in this capacity is limited in publicly accessible literature, the functionalities present in the molecule suggest its potential as a valuable precursor.

Monomer for Specialty Polymers and Copolymers (e.g., optical, electronic materials)

There is currently a lack of specific studies documenting the use of this compound as a monomer in the synthesis of specialty polymers and copolymers. However, the presence of the benzyl (B1604629) alcohol group allows for its potential incorporation into polymer backbones through esterification or etherification reactions. The chloro, fluoro, and methyl substituents on the aromatic ring could influence the properties of the resulting polymer, such as its refractive index, dielectric constant, and thermal stability. Fluorinated polymers, for instance, are known for their unique optical and electronic properties.

Intermediate for Liquid Crystals and Organic Semiconductors

Building Block for Photoactive and Electroactive Molecules

Specific examples of this compound being used as a building block for photoactive and electroactive molecules are not prominent in the available scientific literature. However, the synthesis of benzofluorenones, which are significant photoactive molecular entities, has been achieved through the acid-mediated cascade cyclization of precursors containing chloro and fluoro substituents on the aromatic ring. acs.org This demonstrates the utility of such substituted aromatic compounds in constructing complex photoactive scaffolds. acs.org

Role in the Synthesis of Agrochemical Intermediates

The presence of chloro and fluoro substituents on an aromatic ring is a common feature in many modern agrochemicals, contributing to their efficacy and metabolic stability.

Precursor to Herbicidal or Insecticidal Scaffold Units (non-toxicology)

While direct evidence of this compound's use as a precursor to commercial herbicides or insecticides is scarce, the structural motif is of significant interest in agrochemical research. A closely related compound, 2-chloro-4-fluoro-5-nitrobenzaldehyde, is recognized as an important intermediate in the synthesis of agricultural herbicides. google.com This suggests that the 2-chloro-4-fluoro-5-substituted phenyl scaffold is a valuable pharmacophore in the development of new herbicidal agents. For instance, this aldehyde can be prepared from 2-chloro-4-fluorotoluene (B151448) through chlorination, hydrolysis, and nitration. google.com

Furthermore, the pyrethroid insecticide tefluthrin (B143116) is synthesized from a fluorinated and methylated benzyl alcohol derivative, specifically 2,3,5,6-tetrafluoro-4-methylbenzyl alcohol. nih.gov This underscores the importance of substituted benzyl alcohols as key intermediates in the production of potent insecticides. nih.gov

Synthesis of Fungicidal Agents (non-clinical)

There is no direct literature linking this compound to the synthesis of fungicidal agents. However, the broader class of halogenated aromatic compounds is crucial in the development of many antifungal compounds. For example, various novel 1,2,4-triazole (B32235) derivatives containing carboxamide fragments have been designed and synthesized as potent antifungal agents. nih.govresearchgate.net These syntheses often start from halogenated aromatic precursors, although not specifically this compound. nih.govresearchgate.net The development of such fungicides often involves the strategic placement of halogen atoms to enhance biological activity and metabolic stability.

Utilization in the Preparation of Specialty Chemicals and Dyes

The structural features of this compound, including the presence of chlorine and fluorine atoms, alongside a reactive benzyl alcohol group, make it a valuable starting material for the synthesis of various specialty chemicals and dyes. These substituents can influence the electronic properties, stability, and solubility of the final products, tailoring them for specific high-performance applications.

Intermediate for Fluorescent Probes and Labels

While direct synthesis of fluorescent probes from this compound is not extensively documented in publicly available research, its derivatives, particularly the corresponding benzonitrile, are key components in the development of advanced fluorescent materials. The alcohol can be readily converted to 2-Chloro-4-fluoro-5-methylbenzonitrile, which then serves as a crucial building block.

Benzonitriles with fluorine and methyl substituents are utilized in the synthesis of emitters for Thermally Activated Delayed Fluorescence (TADF) materials, which are integral to the fabrication of highly efficient Organic Light-Emitting Diodes (OLEDs). For instance, a structurally similar compound, 4-fluoro-2-methylbenzonitrile, is used to synthesize TADF emitters by nucleophilic aromatic substitution with compounds like bicarbazole. ossila.com The methyl group in such structures has been shown to enhance the thermal stability of the resulting emitter, a critical factor for the longevity and performance of OLED devices. ossila.com The unique electronic properties imparted by the fluorine and chlorine atoms in the 2-Chloro-4-fluoro-5-methylphenyl moiety can be exploited to fine-tune the emission wavelengths and quantum yields of fluorescent molecules.

The general synthetic approach involves the conversion of the benzyl alcohol to a more reactive species, such as a benzyl halide, followed by cyanation to yield the benzonitrile. This intermediate can then undergo further reactions to build the complex conjugated systems characteristic of fluorescent probes and labels.

Synthesis of High-Performance Pigments and Dyes

The synthesis of high-performance pigments and dyes often relies on intermediates that can impart desirable properties such as high color strength, lightfastness, and resistance to chemicals and heat. Benzoyl chloride derivatives are common precursors in the synthesis of amide and ester-containing dyes. This compound can be oxidized to the corresponding benzoic acid, which is then converted to 2-Chloro-4-fluoro-5-methylbenzoyl chloride.

This acyl chloride is a highly reactive intermediate that can be used in the synthesis of various dyes and pigments. For example, it can react with aromatic amines to form N-aryl benzamides, a class of compounds known for their use as pigments and in pharmaceutical applications. nih.govnih.gov The halogen and methyl substituents on the aromatic ring can influence the final color, as well as the physical and chemical properties of the pigment, such as its stability and dispersibility in different media. While specific examples utilizing the 2-chloro-4-fluoro-5-methylbenzoyl chloride in pigment synthesis are not readily found in literature, the general reactivity of benzoyl chlorides in dye synthesis is a well-established principle.

Application in Catalysis and Ligand Design

The molecular framework of this compound offers potential for the development of specialized ligands for catalysis, although this remains an area with limited specific research on this particular compound. The potential lies in the derivatization of the benzyl alcohol to introduce coordinating groups that can bind to metal centers.

Derivatization to Form Chiral Ligands for Asymmetric Catalysis

A key potential application lies in the synthesis of chiral ligands for asymmetric catalysis. This can be envisioned through the conversion of this compound to its corresponding benzylamine, 2-Chloro-4-fluoro-5-methylbenzylamine. Aromatic amines are foundational structures for a variety of chiral ligands.

The synthesis of such ligands often involves the reaction of the primary amine with other chiral molecules to create bidentate or multidentate ligands. These ligands can then coordinate with transition metals to form catalysts for asymmetric reactions, where the chirality of the ligand influences the stereochemical outcome of the reaction. The electronic effects of the chlorine and fluorine substituents on the aromatic ring of the ligand can modulate the catalytic activity and selectivity of the metal center.

Immobilization on Solid Supports for Heterogeneous Catalysis

The benzyl alcohol functional group provides a convenient handle for the immobilization of this molecule or its derivatives onto solid supports. This is a common strategy for creating heterogeneous catalysts, which offer advantages in terms of catalyst separation and recycling. The alcohol can be anchored to supports like silica (B1680970) or polymers through ether or ester linkages.

Once immobilized, the aromatic ring can be further functionalized to create a catalytically active site. Alternatively, a catalytically active species can be developed from the molecule first, and then immobilized. While specific research on the immobilization of this compound is not available, the general principles of catalyst heterogenization are widely applicable.

Precursor to Research Reagents and Standards (non-clinical)

This compound and its derivatives serve as valuable building blocks in synthetic organic chemistry for the creation of a variety of research reagents. The reactivity of the benzyl alcohol group allows for its conversion into other functional groups, providing access to a range of substituted aromatic compounds for research purposes.

One of the most common transformations is the conversion to the corresponding benzyl halide, such as 2-Chloro-4-fluoro-5-methylbenzyl bromide. Benzyl halides are versatile reagents in organic synthesis, particularly in cross-coupling reactions. For example, they can participate in Suzuki-Miyaura cross-coupling reactions with potassium aryltrifluoroborates to synthesize diarylmethanes, which are important structural motifs in many biologically active molecules and materials. nih.govnih.gov The ability to undergo both SN1 and SN2 substitution reactions makes benzyl halides highly useful in the construction of complex molecular architectures. libretexts.orgquora.com

The conversion of the alcohol to the corresponding benzaldehyde (B42025), 2-Chloro-4-fluoro-5-nitrobenzaldehyde, is another important route to valuable research intermediates. This aldehyde has been used in the synthesis of various heterocyclic compounds and is an important intermediate in the preparation of certain agricultural herbicides and pharmaceuticals. google.comgoogle.comgoogle.com

Furthermore, the alcohol itself can be used as an analytical standard for method development in chromatography, although this is more common for simpler, more widely used benzyl alcohols.

Synthesis of Isotopically Labeled Analogues for Mechanistic Studies

The use of isotopically labeled compounds is a cornerstone of mechanistic chemistry, allowing researchers to trace the metabolic fate of molecules and elucidate complex reaction pathways. This compound can be a precursor for the synthesis of such labeled analogues. By incorporating isotopes such as Deuterium (²H), Carbon-13 (¹³C), or Carbon-14 (¹⁴C) into its structure, scientists can create tracers for use in various biological and chemical studies.

For instance, the benzylic alcohol functional group can be a strategic position for isotopic labeling. The hydrogen atoms on the methylene (B1212753) (-CH₂OH) group can be substituted with deuterium. This can be achieved through methods such as the reduction of the corresponding aldehyde, 2-chloro-4-fluoro-5-methylbenzaldehyde (B2477503), with a deuterated reducing agent like sodium borodeuteride (NaBD₄). The resulting [²H₂]-2-chloro-4-fluoro-5-methylbenzyl alcohol can then be used in further synthetic steps to build more complex molecules.

Table 1: Potential Isotopes for Labeling this compound

IsotopeSymbolCommon Labeling Position(s)Analytical Detection Method
Deuterium²H or DBenzylic methylene group, aromatic ringMass Spectrometry, NMR Spectroscopy
Carbon-13¹³CBenzylic carbon, aromatic ring carbonsMass Spectrometry, ¹³C-NMR Spectroscopy
Carbon-14¹⁴CBenzylic carbon, aromatic ring carbonsRadiometric detection, Mass Spectrometry

Preparation of Reference Standards for Analytical Chemistry

In analytical chemistry, reference standards are highly pure compounds used to calibrate analytical instruments, validate analytical methods, and quantify the amount of a substance in a sample. This compound can be utilized as a starting material for the synthesis of such reference standards, particularly for metabolites or degradation products of larger, more complex active pharmaceutical ingredients (APIs) or agrochemicals.

The synthesis of a reference standard requires a well-documented and controlled chemical process to ensure high purity and accurate characterization of the final product. Starting from this compound, a synthetic route can be designed to produce a target molecule that may be an impurity or a metabolite of a commercial product. The resulting compound is then rigorously purified and characterized using a suite of analytical techniques.

Table 2: Analytical Techniques for Characterization of Reference Standards

Analytical TechniquePurpose
High-Performance Liquid Chromatography (HPLC)Purity assessment and quantification
Mass Spectrometry (MS)Molecular weight determination and structural elucidation
Nuclear Magnetic Resonance (NMR) SpectroscopyStructural confirmation and purity analysis
Infrared (IR) SpectroscopyIdentification of functional groups
Elemental AnalysisDetermination of elemental composition

The availability of a well-characterized reference standard synthesized from this compound is crucial for regulatory submissions and for quality control in manufacturing processes, ensuring the safety and efficacy of the final product. While specific examples of commercially available reference standards directly synthesized from this alcohol are not widely documented, its potential as a key starting material is evident from its chemical structure and reactivity.

Environmental Transformation and Degradation Studies of 2 Chloro 4 Fluoro 5 Methylbenzyl Alcohol

Photochemical Degradation Pathways

Detailed research findings on the photochemical degradation pathways of 2-Chloro-4-fluoro-5-methylbenzyl alcohol are not available in published scientific literature.

Direct Photolysis in Aqueous and Gaseous Phases

No data has been identified regarding the direct photolysis of this compound in either aqueous or gaseous phases. Consequently, information on its quantum yield, reaction kinetics, and degradation products under direct light exposure is not available.

Indirect Photolysis via Reactive Oxygen Species

There are no available studies on the indirect photolysis of this compound. Research concerning its reaction with photochemically generated reactive oxygen species, such as hydroxyl radicals (•OH), singlet oxygen (¹O₂), or peroxy radicals (ROO•), has not been documented.

Chemical Hydrolysis Kinetics and Mechanisms

Specific data on the chemical hydrolysis of this compound is not present in the scientific literature.

pH Dependence of Hydrolysis

No studies were found that investigate the rate of hydrolysis of this compound at different pH levels. Therefore, no data table illustrating the pH-dependent hydrolysis kinetics can be provided.

Identification of Hydrolytic Products

As no research on the hydrolysis of this compound has been published, the identities of its potential hydrolytic degradation products remain undetermined.

Abiotic Transformation in Environmental Matrices

There is a lack of published research on the abiotic transformation of this compound in various environmental matrices such as soil, sediment, or natural waters. Studies detailing its transformation pathways, kinetics, and the formation of transformation products under different environmental conditions have not been conducted or reported.

Development of Analytical Methods for Environmental Monitoring (excluding toxicology)

To assess the presence and fate of this compound in the environment, sensitive and specific analytical methods are required. These methods should be capable of detecting the parent compound at trace levels and identifying its potential degradation products.

The analysis of this compound in environmental matrices like water and air would likely involve a multi-step process including sample collection, extraction, and instrumental analysis.

For Water Samples:

Extraction: Solid-phase extraction (SPE) with a suitable sorbent (e.g., C18) would be a common technique to extract and concentrate the analyte from water samples.

Analysis: High-performance liquid chromatography (HPLC) with ultraviolet (UV) or mass spectrometry (MS) detection would be a suitable analytical technique. Gas chromatography (GC) coupled with mass spectrometry (GC-MS) could also be used, potentially after derivatization of the alcohol group to improve volatility.

For Air Samples:

Sampling: Air samples could be collected by passing a known volume of air through a sorbent tube containing a material like Tenax® or a polyurethane foam (PUF) plug to trap the compound.

Extraction and Analysis: The trapped analyte would then be thermally desorbed or solvent extracted and analyzed by GC-MS.

Table 3: Potential Analytical Techniques for Trace Analysis of this compound

Technique Sample Matrix Typical Detection Limit Advantages
HPLC-UVWaterng/L to µg/LRobust and widely available
HPLC-MS/MSWaterpg/L to ng/LHigh sensitivity and selectivity
GC-MSWater, Airpg/L to ng/LExcellent for volatile and semi-volatile compounds

Detection limits are estimates and would need to be determined experimentally.

The identification and quantification of degradation products are essential for understanding the complete environmental transformation pathway of this compound. Based on the expected reactions with oxidants, the primary degradation products to monitor would include:

2-Chloro-4-fluoro-5-methylbenzaldehyde (B2477503): The primary oxidation product.

Hydroxylated derivatives: Formed from the addition of hydroxyl radicals to the aromatic ring.

Ring-opened products: Smaller, more polar compounds resulting from the cleavage of the aromatic ring.

Analytical methods such as LC-MS/MS and GC-MS would be powerful tools for the separation and identification of these degradation products. The use of high-resolution mass spectrometry could aid in the elucidation of the chemical structures of unknown transformation products.

Future Research Directions and Unaddressed Challenges in 2 Chloro 4 Fluoro 5 Methylbenzyl Alcohol Research

Exploration of Underexplored Reaction Pathways and Functionalizations

The primary alcohol group of 2-Chloro-4-fluoro-5-methylbenzyl alcohol is a key site for functionalization, yet its reactivity in a broader range of modern organic transformations remains largely unexplored. Future research should focus on moving beyond simple oxidation or esterification to more complex and atom-economical transformations.

Key areas for exploration include:

Dehydrogenative Coupling and Borrowing Hydrogen Reactions: These green chemical methodologies allow for the formation of C-C and C-N bonds with water and/or hydrogen gas as the only byproducts. researchgate.net Investigating the utility of this compound as an alkylating agent in borrowing hydrogen reactions for the synthesis of complex amines or as a substrate in dehydrogenative coupling could yield novel molecular scaffolds. researchgate.netnih.gov For instance, direct amination with ammonia (B1221849) sources using nickel catalysts has proven effective for other benzyl (B1604629) alcohols and could be a pathway to the corresponding primary benzylamine. nih.gov

C-H Activation: The methyl group on the aromatic ring presents an opportunity for benzylic C(sp³)-H functionalization. Research into transition-metal-free, catalyzed reactions, for instance using N-iodosuccinimide, could enable the introduction of new functional groups at this position, leading to a new class of derivatives.

Etherification Reactions: While classical etherification is possible, modern catalytic methods for the dehydrative etherification of benzyl alcohols, including homo- and cross-etherification, offer more sustainable alternatives. acs.orgresearchgate.net Iron-catalyzed approaches in green solvents like propylene (B89431) carbonate could provide efficient routes to novel symmetrical and unsymmetrical ethers derived from this alcohol. acs.org

Catalyst-Free Dehydrative Substitution: The use of hexafluoroisopropanol (HFIP) as a solvent has been shown to promote the catalyst-free dehydration of electron-rich secondary benzyl alcohols for reaction with various nucleophiles. nih.gov Exploring the potential of this system for this compound could provide a simple and efficient method for synthesizing thioethers and other derivatives. nih.gov

Table 1: Potential Underexplored Functionalization Reactions

Reaction TypeReagents/Catalyst SystemPotential ProductResearch Goal
Direct AminationAmmonia source, Ni catalyst2-Chloro-4-fluoro-5-methylbenzylamineSynthesis of primary amines via green "borrowing hydrogen" methodology. nih.gov
Dehydrative EtherificationFeCl₃, Propylene CarbonateBis(2-chloro-4-fluoro-5-methylbenzyl) etherSustainable, iron-catalyzed synthesis of symmetrical ethers. acs.org
C-H PhosphorylationDiaryl phosphinic acids, Bu₄NIDiaryl(2-chloro-4-fluoro-5-methylbenzyl)phosphine oxideTransition-metal-free functionalization of the benzylic methyl group.
Catalyst-Free ThioetherificationThiols, HFIP (solvent)2-Chloro-4-fluoro-5-methylbenzyl thioethersDevelopment of efficient, catalyst-free C-S bond formation. nih.gov

Integration into Novel Material Architectures

The unique combination of chlorine, fluorine, and a methyl group on the aromatic ring makes this compound an intriguing monomer for new polymers and materials. The presence of halogens can impart desirable properties such as flame retardancy, thermal stability, and low surface energy.

Future research in materials science could focus on:

Polyester and Polyether Synthesis: The benzylic alcohol can serve as a diol equivalent (after conversion to a diol) or as a monofunctional end-capping agent in condensation polymerization. The resulting polymers would incorporate the halogenated aromatic moiety, potentially leading to materials with enhanced thermal stability and specific dielectric properties.

Epoxy Resin Formulation: As a reactive modifier, this alcohol could be integrated into epoxy resin formulations. It can react with epoxy groups to alter the cross-link density and introduce the chloro-fluoro-phenyl group into the polymer network, which could improve the flame retardancy and chemical resistance of the cured material.

Surface Modification: The fluorinated nature of the molecule suggests its potential use in creating hydrophobic and oleophobic surfaces. Grafting polymers derived from this alcohol onto surfaces could create coatings with low surface energy, useful for anti-fouling or self-cleaning applications.

Table 2: Potential Material Applications and Resulting Properties

Material TypeRole of the CompoundKey Functional GroupsExpected Properties
Polyesters/PolycarbonatesMonomer / Co-monomerHydroxyl, Aromatic RingHigh thermal stability, flame retardancy, specific optical properties.
Epoxy ResinsReactive ModifierHydroxylEnhanced chemical resistance, improved flame retardancy.
Functional CoatingsMonomer for surface graftingFluoro, Chloro groupsHydrophobicity, oleophobicity, low surface energy.

Advanced Computational Modeling for Complex Reactivity Prediction

Computational chemistry offers powerful tools to predict and understand the behavior of molecules, thereby guiding experimental efforts. For this compound, advanced modeling can address several unaddressed challenges.

Reaction Mechanism Elucidation: Density Functional Theory (DFT) calculations can be employed to model the transition states and reaction pathways for the functionalizations proposed in section 8.1. This can help in selecting optimal catalysts and reaction conditions, saving significant experimental time and resources. Studies on other halogenated benzyl alcohols have successfully used DFT to analyze intermolecular interactions and crystallization mechanisms, demonstrating the power of this approach. nih.govnih.govresearchgate.net

Prediction of Physicochemical Properties: Computational models can predict properties relevant to material science applications, such as bond dissociation energies, electronic structure, and conformational preferences. Understanding the conformational landscape, as influenced by intramolecular interactions like OH-halogen contacts, is crucial for designing organized molecular assemblies. rsc.org

Crystal Engineering: As demonstrated with other halogenated benzyl alcohols, computational analysis can predict supramolecular structures and crystallization mechanisms. nih.govresearchgate.net This knowledge is vital for controlling the solid-state properties of the compound and its derivatives, which is important in pharmaceuticals and materials science.

Development of Sustainable Synthetic Routes with Reduced Environmental Footprint

While this compound is commercially available, its synthesis likely relies on conventional methods such as the reduction of the corresponding aldehyde or carboxylic acid, which may use stoichiometric metal hydride reagents. A key challenge is the development of greener synthetic protocols.

Future research should target:

Catalytic Hydrogenation: Replacing stoichiometric reducing agents like sodium borohydride (B1222165) with catalytic hydrogenation (using H₂ gas and a reusable metal catalyst) would significantly improve the atom economy and reduce waste.

Green Solvents and Reagents: The current synthesis of precursors, such as 2-chloro-4-fluoro-5-nitrobenzaldehyde, can involve harsh conditions and hazardous materials. google.com Developing routes that utilize aqueous media or other green solvents is highly desirable. mdpi.commdpi.com Transition-metal-free radical coupling reactions of aromatic alcohols represent another sustainable avenue to explore. nih.gov

Electro-organic Synthesis: Electrosynthesis offers a sustainable alternative for oxidation and reduction reactions, using electricity as a "reagent" and often proceeding under mild conditions. youtube.com Developing an electrochemical route for the synthesis of this alcohol from a suitable precursor could reduce the environmental footprint of its production. youtube.com

Table 3: Comparison of Plausible Conventional vs. Potential Sustainable Synthetic Routes

StepPlausible Conventional MethodPotential Sustainable MethodGreen Chemistry Principle Addressed
Reduction Reduction of 2-chloro-4-fluoro-5-methylbenzaldehyde (B2477503) with NaBH₄Catalytic hydrogenation of the aldehyde with H₂ over a reusable catalystAtom Economy, Waste Prevention
Solvent Use of volatile organic solvents (e.g., THF, Et₂O)Use of aqueous media, propylene carbonate, or ionic liquids acs.orgmdpi.comSafer Solvents, Energy Efficiency
Overall Process Multi-step synthesis with hazardous reagents (e.g., strong acids/bases)Convergent electro-organic synthesis in biphasic systems youtube.comInherent Safety, Waste Prevention

Multidisciplinary Approaches to Enhance its Utility in Niche Chemical Applications

The application of this compound can be significantly broadened by embracing multidisciplinary collaborations.

Medicinal Chemistry and Agrochemicals: The substituted phenyl ring is a common motif in bioactive molecules. The specific combination of chloro, fluoro, and methyl substituents can be used to fine-tune properties like lipophilicity, metabolic stability, and binding interactions. This compound could serve as a key fragment or starting material for the synthesis of new drug candidates or pesticides. The antibacterial activity of other benzyl alcohol derivatives has been documented, suggesting this as a fruitful area of investigation. smu.ac.za

Chemical Biology and Molecular Probes: The fluorine-19 isotope is a powerful nucleus for Nuclear Magnetic Resonance (NMR) spectroscopy due to its high sensitivity and the low natural abundance of fluorine in biological systems. Incorporating this compound into larger molecules could enable the use of ¹⁹F NMR to study molecular interactions and conformations in complex biological environments.

Functional Dyes and Sensors: The aromatic core could be elaborated into larger conjugated systems to create functional dyes. The electronic properties of the ring are modulated by the substituents, which could be leveraged to create materials whose optical or electronic properties respond to external stimuli, forming the basis for chemical sensors.

By pursuing these future research directions, the scientific community can transform this compound from a simple building block into a high-value chemical tool with diverse applications across multiple scientific disciplines.

Q & A

Q. Q1. What are the recommended synthetic routes for 2-chloro-4-fluoro-5-methylbenzyl alcohol in laboratory settings?

Methodological Answer: Synthesis typically involves two primary pathways:

Reduction of the corresponding aldehyde : React 2-chloro-4-fluoro-5-methylbenzaldehyde with sodium borohydride (NaBH₄) in methanol under inert conditions. Monitor completion via TLC (Rf ~0.3 in hexane/ethyl acetate 7:3). Purify via column chromatography .

Nucleophilic substitution : Start with 2-chloro-4-fluoro-5-methylbenzyl chloride and hydrolyze using water in a polar aprotic solvent (e.g., DMF) at 60–80°C. Optimize reaction time (12–24 hr) to minimize byproducts .

Q. Q2. How can purity and structural integrity of this compound be validated post-synthesis?

Methodological Answer:

  • Analytical Techniques :
    • GC-MS : Confirm molecular ion peak at m/z corresponding to C₈H₇ClFO (MW: 174.6).
    • ¹H NMR : Key signals include δ 4.65 (s, 2H, -CH₂OH), δ 2.35 (s, 3H, -CH₃), and aromatic protons at δ 6.8–7.2 .
  • Purity Assessment : Use HPLC with a C18 column (acetonitrile/water gradient) to achieve >98% purity .

Advanced Research Questions

Q. Q3. How do substituent positions (chloro, fluoro, methyl) influence the compound’s reactivity in nucleophilic substitution reactions?

Methodological Answer:

  • Electronic Effects :
    • The electron-withdrawing -Cl and -F groups activate the benzyl position for nucleophilic attack, while the -CH₃ group (electron-donating) may sterically hinder reactivity at the 5-position.
    • Compare reaction rates with analogues (e.g., 4-fluoro-5-methylbenzyl alcohol) using kinetic studies in DMSO/water .
  • Experimental Design :
    • Conduct Hammett analysis by synthesizing derivatives with substituents of varying σ values. Track reaction progress via UV-Vis spectroscopy .

Q. Q4. What contradictions exist in reported yields for this compound’s synthesis, and how can they be resolved?

Data Contradiction Analysis :

  • Reported Yield Variability :
    • Aldehyde Reduction : Yields range from 65% (ambient conditions) to 85% (low-temperature, controlled addition of NaBH₄).
    • Hydrolysis of Benzyl Chloride : Yields vary (70–90%) depending on solvent choice (DMF vs. THF) and catalyst (e.g., KI addition) .
  • Resolution Strategies :
    • Optimize solvent polarity and temperature gradients using design-of-experiment (DoE) software.
    • Validate reproducibility via triplicate trials with strict inert atmosphere control .

Q. Q5. How can computational modeling predict the compound’s applicability as a pharmaceutical intermediate?

Methodological Answer:

  • Retrosynthesis Tools : Use AI-driven platforms (e.g., Reaxys, Pistachio) to map feasible routes to target molecules like kinase inhibitors. Input SMILES strings (C1=C(C=C(C(=C1Cl)F)C)CO) to generate pathway options .
  • Docking Studies : Model interactions with biological targets (e.g., enzymes) using Schrödinger Suite. Focus on hydrogen bonding via the -OH group and hydrophobic contacts with the methyl group .

Safety and Storage Guidelines

  • Storage : Store at 2–8°C in amber vials under nitrogen to prevent oxidation. Shelf life: 12 months .
  • Handling : Use PPE (gloves, goggles) due to potential skin/eye irritation. Avoid aqueous workups at high pH to prevent decomposition .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.